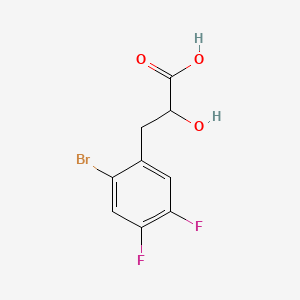
3-(2-Bromo-4,5-difluorophenyl)-2-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-4,5-difluorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of bromine and fluorine atoms on a phenyl ring, along with a hydroxypropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-4,5-difluorophenyl)-2-hydroxypropanoic acid typically involves the following steps:
Bromination and Fluorination: The starting material, phenylpropanoic acid, undergoes bromination and fluorination to introduce bromine and fluorine atoms at specific positions on the phenyl ring.
Hydroxylation: The intermediate product is then subjected to hydroxylation to introduce the hydroxy group on the propanoic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(2-Bromo-4,5-difluorophenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-4,5-difluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules. The hydroxypropanoic acid moiety may play a role in the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4,5-difluorophenylacetic acid
- 2-Bromo-4,5-difluorophenylboronic acid
- 3-(2-Bromo-4,5-difluorophenyl)propanoic acid
Comparison: 3-(2-Bromo-4,5-difluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of the hydroxy group on the propanoic acid moiety, which can significantly influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles.
Propriétés
Formule moléculaire |
C9H7BrF2O3 |
|---|---|
Poids moléculaire |
281.05 g/mol |
Nom IUPAC |
3-(2-bromo-4,5-difluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H7BrF2O3/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15/h1,3,8,13H,2H2,(H,14,15) |
Clé InChI |
BWMQULRNLYKKDK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)F)Br)CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


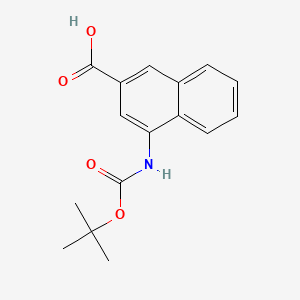

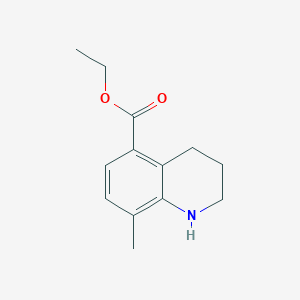
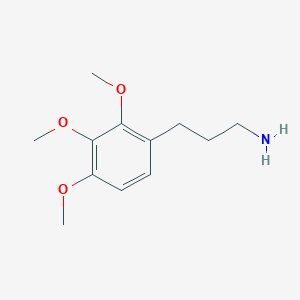

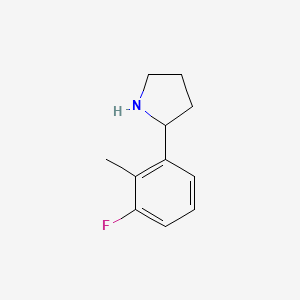
![rac-(1R,5S)-1-(aminomethyl)-3lambda6-thiabicyclo[3.1.0]hexane-3,3-dione hydrochloride](/img/structure/B13539561.png)
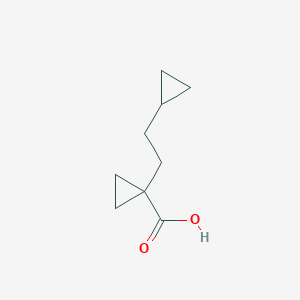
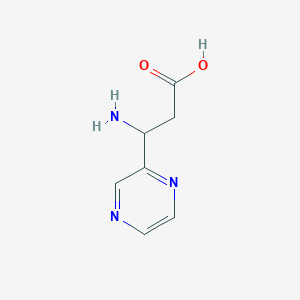
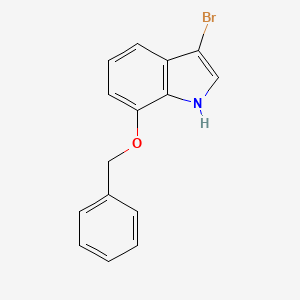
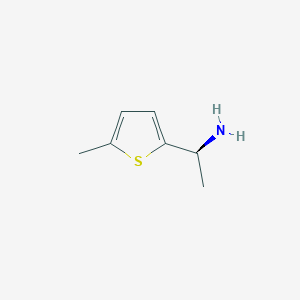
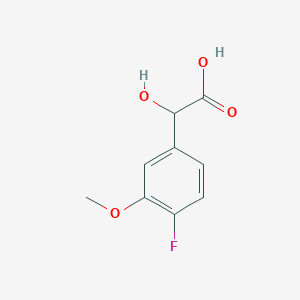
![6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B13539601.png)

